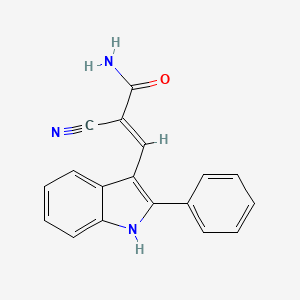![molecular formula C16H15N3O3 B5724209 N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B5724209.png)
N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide, commonly known as FOB or FOB-S, is a chemical compound that has been studied extensively for its potential applications in scientific research. FOB-S is a fluorescent probe that has been used to study various biological processes, including protein-protein interactions, enzyme activity, and intracellular signaling pathways. In
Wirkmechanismus
FOB-S works by binding to specific proteins or enzymes and emitting fluorescence when excited by light of a specific wavelength. The fluorescence emitted by FOB-S can be detected and quantified using various techniques, including fluorescence microscopy and spectroscopy. The binding of FOB-S to proteins or enzymes can also affect their activity, allowing researchers to study the biochemical and physiological effects of FOB-S.
Biochemical and Physiological Effects:
FOB-S has been shown to have minimal effects on the biochemical and physiological processes it is used to study. FOB-S has been shown to be non-toxic and non-invasive, making it an ideal tool for studying biological processes in living cells and organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of FOB-S is its high sensitivity and specificity for detecting protein-protein interactions and enzyme activity. FOB-S is also easy to use and can be applied to a wide range of biological systems. However, one limitation of FOB-S is its relatively short half-life, which can limit its usefulness for long-term studies.
Zukünftige Richtungen
There are many possible future directions for the use of FOB-S in scientific research. One area of potential application is in studying the role of protein-protein interactions in disease processes, including cancer and neurodegenerative diseases. FOB-S could also be used to study the effects of drugs and other small molecules on protein-protein interactions and enzyme activity. Additionally, new synthesis methods for FOB-S could be developed to improve its sensitivity and specificity for studying biological processes.
Synthesemethoden
FOB-S is synthesized through a multi-step process that involves the condensation of 5-(2-furyl)-1,3,4-oxadiazole-2-amine with 3-bromobenzoyl chloride, followed by the reaction with n-butylamine. The resulting product is then purified through column chromatography to obtain FOB-S in its pure form.
Wissenschaftliche Forschungsanwendungen
FOB-S has been used extensively in scientific research as a fluorescent probe for studying various biological processes. One of the main applications of FOB-S is in studying protein-protein interactions. FOB-S has been used to study the interaction between various proteins, including kinase-substrate interactions, receptor-ligand interactions, and protein-DNA interactions. FOB-S has also been used to study enzyme activity and intracellular signaling pathways.
Eigenschaften
IUPAC Name |
N-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-2-5-14(20)17-12-7-3-6-11(10-12)15-18-19-16(22-15)13-8-4-9-21-13/h3-4,6-10H,2,5H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHTZNAXXCUPIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)C2=NN=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(4-morpholinylcarbonothioyl)phenyl]morpholine](/img/structure/B5724128.png)

![2-(4-methoxyphenyl)-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide](/img/structure/B5724147.png)
![N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5724154.png)
![[5-chloro-2-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5724158.png)

![2-{[1-(4,6-dimethyl-2-pyrimidinyl)-3,5-dimethyl-1H-pyrazol-4-yl]oxy}phenol](/img/structure/B5724191.png)
![ethyl 1-{[(3-fluorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5724193.png)
![3-[5-(4-bromophenyl)-1-methyl-1H-pyrrol-2-yl]-2-cyano-2-propenethioamide](/img/structure/B5724197.png)
![1-benzyl-4-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5724203.png)


![N-cycloheptyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5724217.png)
